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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for

the investigational innate cell engager, AFM24. The information is compiled from publicly

available clinical trial information and publications.

Introduction to AFM24
AFM24 is a first-in-class, tetravalent, bispecific antibody that engages the innate immune

system to fight tumors. It is designed to bind to CD16A on natural killer (NK) cells and

macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This dual-

targeting mechanism redirects the cytotoxic activity of NK cells and the phagocytic activity of

macrophages towards EGFR-expressing cancer cells, inducing antibody-dependent cellular

cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively.[1]

Mechanism of Action: AFM24 Signaling Pathway
AFM24's primary mode of action is to bridge innate immune cells with tumor cells, leading to

tumor cell destruction. Unlike traditional EGFR inhibitors, AFM24's activity is independent of

EGFR signaling pathway inhibition.
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Caption: Mechanism of action of AFM24, an innate cell engager.

Phase 1/2a Clinical Trial Designs
AFM24 has been evaluated in several Phase 1/2a clinical trials, both as a monotherapy and in

combination with other anti-cancer agents. These trials follow a similar structure, beginning with

a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and/or the

recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to

evaluate the efficacy and safety in specific patient cohorts.

Key Clinical Trials:
NCT04259450: A study of AFM24 monotherapy in patients with advanced solid cancers.[2]

NCT05109442: A study of AFM24 in combination with atezolizumab (an anti-PD-L1 inhibitor)

in patients with advanced or metastatic EGFR-expressing cancers.[3][4]

NCT05099549: A study of AFM24 in combination with SNK01 (autologous natural killer cells)

in patients with advanced/metastatic EGFR-expressing cancers.

Phase 1 Dose Escalation Design
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The dose-escalation phase of these trials typically follows a standard 3+3 design to identify the

MTD/RP2D.
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Caption: Standard 3+3 Dose Escalation Design Workflow.

Quantitative Data Summary
The following tables summarize key quantitative data from the AFM24 Phase 1/2a clinical

trials.

Table 1: Dose Escalation and Recommended Phase 2
Dose (RP2D)

Clinical Trial
Investigational
Agent(s)

Phase 1 Dose
Escalation Cohorts
(AFM24)

Recommended
Phase 2 Dose
(RP2D) of AFM24

NCT04259450 AFM24 Monotherapy

14 mg, 40 mg, 80 mg,

160 mg, 320 mg, 480

mg, 720 mg

480 mg weekly

NCT05109442
AFM24 +

Atezolizumab

Starting dose: 160

mg; Escalation to 480

mg

480 mg weekly

NCT05099549 AFM24 + SNK01 160 mg, 480 mg Not yet established

Table 2: Dosing of Combination Agents
Clinical Trial Combination Agent Dosing Regimen

NCT05109442 Atezolizumab
840 mg intravenously every

two weeks

NCT05099549 SNK01 (Autologous NK Cells)
4.0 x 10⁹ cells intravenously

weekly

Table 3: Patient Population and Eligibility Criteria
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Criteria Details

Age ≥ 18 years

Tumor Type
Advanced or metastatic solid tumors known to

express EGFR

EGFR Expression
Histological or cytological staining of EGFR in

>1% of tumor cells

Prior Treatment
Disease progression after at least one prior line

of therapy

Performance Status ECOG Performance Status of 0 or 1

Experimental Protocols
Detailed methodologies for key experiments are outlined below.

Protocol 1: Tumor Assessment and Response
Evaluation
Objective: To evaluate the anti-tumor activity of AFM24 alone or in combination with other

agents.

Methodology:

Imaging Modality: Computed tomography (CT) is the preferred imaging modality. Baseline

scans should be performed within 4 weeks prior to the start of treatment.

Scan Schedule: Tumor assessments are performed at baseline and then at regular intervals,

typically every 8 weeks for the first year, and every 12 weeks thereafter.

Response Criteria: Tumor response is evaluated according to the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST v1.1).

Target Lesions: Up to a maximum of 5 target lesions, with a maximum of 2 per organ, are

selected for measurement. The sum of the longest diameters (SLD) of all target lesions is

calculated.
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Non-Target Lesions: All other lesions are identified as non-target lesions and are followed

for unequivocal progression.

Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as

reference the baseline SLD.

Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the

smallest sum on study (nadir), and an absolute increase of at least 5 mm. The

appearance of one or more new lesions is also considered progression.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient

increase to qualify for PD.

Confirmation: A response of CR or PR requires confirmation by a subsequent tumor

assessment at least 4 weeks later.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baseline Tumor Assessment
(CT Scan)

Select Target and
Non-Target Lesions

Measure Sum of Longest
Diameters (SLD) of

Target Lesions

Follow-up Tumor Assessment
(e.g., every 8 weeks)

Compare current SLD
to Baseline and Nadir

Assess for New Lesions
and Progression of
Non-Target Lesions

Complete Response (CR)
(Disappearance of all

target lesions)

SLD = 0

Partial Response (PR)
(≥30% decrease in SLD)

 

Stable Disease (SD)

 

Progressive Disease (PD)
(≥20% increase in SLD and
≥5mm absolute increase,

or new lesions)

 

Absent

Present

Click to download full resolution via product page

Caption: RECIST v1.1 Tumor Response Assessment Workflow.
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Protocol 2: Pharmacokinetic (PK) and
Pharmacodynamic (PD) Analysis
Objective: To evaluate the pharmacokinetic and pharmacodynamic profiles of AFM24.

Methodology:

Sample Collection: Blood samples are collected at pre-specified time points before, during,

and after AFM24 infusion.

Pharmacokinetic (PK) Analysis:

Assay: Serum concentrations of AFM24 are determined using a validated enzyme-linked

immunosorbent assay (ELISA).

Parameters: Key PK parameters such as maximum concentration (Cmax), area under the

curve (AUC), and half-life (t1/2) are calculated.

Pharmacodynamic (PD) Analysis:

Receptor Occupancy: CD16A receptor occupancy on NK cells is measured by flow

cytometry to assess the extent of target engagement.

Biomarker Analysis: Changes in the levels of cytokines (e.g., IL-6) and other immune-

related biomarkers in the blood are measured using multiplex immunoassays. Paired

tumor biopsies may be taken to analyze the tumor microenvironment for immune cell

infiltration and activation.

Protocol 3: Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety and tolerability of AFM24.

Methodology:

Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, DLTs are assessed

during the first cycle of treatment. A DLT is typically a severe, treatment-related adverse

event that is considered unacceptable.

Laboratory Tests: Hematology and clinical chemistry parameters are monitored regularly.

Physical Examinations: Regular physical examinations are conducted.

Immunogenicity: The development of anti-drug antibodies (ADAs) against AFM24 is

assessed.

These protocols provide a foundational understanding of the clinical evaluation of AFM24. For

specific details and any amendments, referring to the official clinical trial records on platforms

like ClinicalTrials.gov is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. Study to Assess AFM24 in Combination With Atezolizumab in Selected
Advanced/Metastatic EGFR-expressing Cancers | Clinical Research Trial Listing ( Advanced
Solid Tumor ) ( NCT05109442 ) [trialx.com]

To cite this document: BenchChem. [AFM24 Phase 1/2a Clinical Trial: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-
and-protocols]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-body
https://www.benchchem.com/product/b15144922?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/361131982_A_phase_12a_open_label_multicenter_study_to_assess_the_safety_tolerability_pharmacokinetics_and_efficacy_of_AFM24_in_patients_with_advanced_solid_cancers_Study_design_and_rationale
https://clinicaltrials.gov/study/NCT04259450
https://clinicaltrials.gov/study/NCT05109442
https://www.trialx.com/clinical-trials/listings/279313/study-to-assess-afm24-in-combination-with-atezolizumab-in-selected-advancedmetastatic-egfr-expressing-cancers/
https://www.trialx.com/clinical-trials/listings/279313/study-to-assess-afm24-in-combination-with-atezolizumab-in-selected-advancedmetastatic-egfr-expressing-cancers/
https://www.trialx.com/clinical-trials/listings/279313/study-to-assess-afm24-in-combination-with-atezolizumab-in-selected-advancedmetastatic-egfr-expressing-cancers/
https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-and-protocols
https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-and-protocols
https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-and-protocols
https://www.benchchem.com/product/b15144922#afm24-phase-1-2a-clinical-trial-design-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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